
tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C16H19O2P It is characterized by the presence of a phosphine oxide group attached to a tert-butyl group, a hydroxyphenyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide typically involves the reaction of tert-butylphenylphosphine with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes such as cross-coupling reactions and hydrogenation .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules and its effects on cellular processes are of interest for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique chemical structure allows for the development of novel drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a stabilizer and additive in various industrial processes highlights its versatility .
Wirkmechanismus
The mechanism of action of tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of cells and tissues .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl(2-hydroxyphenyl)(methyl)phosphine oxide
- tert-Butyl(2-hydroxyphenyl)(ethyl)phosphine oxide
- tert-Butyl(2-hydroxyphenyl)(propyl)phosphine oxide
Comparison: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide is unique due to the presence of a phenyl group, which imparts distinct chemical properties compared to its analogs with alkyl groups. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in catalysis and medicinal chemistry .
Eigenschaften
Molekularformel |
C16H19O2P |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-[tert-butyl(phenyl)phosphoryl]phenol |
InChI |
InChI=1S/C16H19O2P/c1-16(2,3)19(18,13-9-5-4-6-10-13)15-12-8-7-11-14(15)17/h4-12,17H,1-3H3 |
InChI-Schlüssel |
ZAXWGJPHJAWFJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


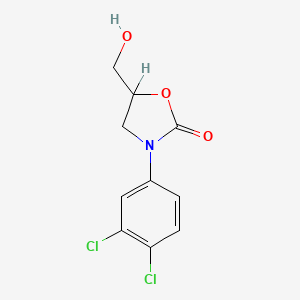
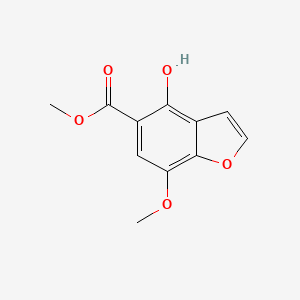
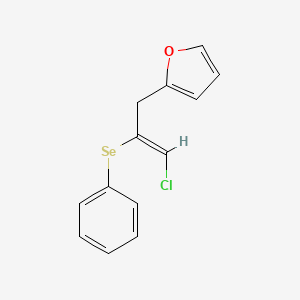
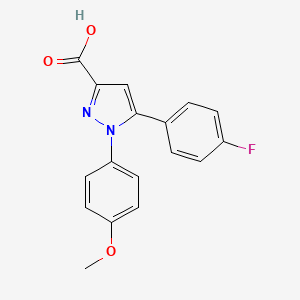
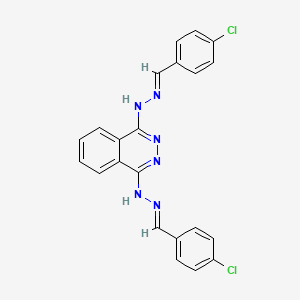
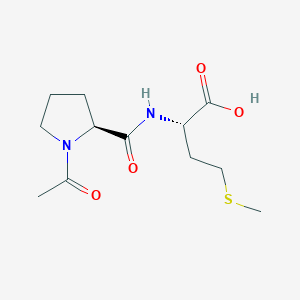
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)
![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)
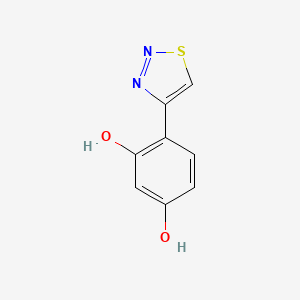
![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)
